molecular formula C18H29N3 B11826782 N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11826782
M. Wt: 287.4 g/mol
InChI Key: LEGBOQHAXNJJNU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a substituted pyridine derivative characterized by a cyclohexyl group at the pyridin-2-amine nitrogen and a 1-propylpyrrolidin-2-yl substituent at the pyridine ring’s 3-position.

Properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

N-cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C18H29N3/c1-2-13-21-14-7-11-17(21)16-10-6-12-19-18(16)20-15-8-4-3-5-9-15/h6,10,12,15,17H,2-5,7-9,11,13-14H2,1H3,(H,19,20)

InChI Key

LEGBOQHAXNJJNU-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=C(N=CC=C2)NC3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with cyclohexyl bromide and 1-propylpyrrolidine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and applications of N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine with related compounds:

Compound Name (IUPAC) Substituents Molecular Weight (g/mol) Applications/Properties Evidence Reference
This compound Cyclohexyl (N-attached), 1-propylpyrrolidin-2-yl (C3) ~317.5 (calculated) Hypothesized: agrochemicals/pharmaceuticals N/A
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine Pyrrol-2-yl (Schiff base), methoxy (C6) ~229.3 (calculated) Antimicrobial activity (Co(II)/Cu(II) complexes)
N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}-4,6-dimethoxypyrimidin-2-amine Dimethoxypyrimidinyl (C3 and C4/C6), methoxy (pyridine) Reported in study Pesticide intermediate
N-Cyclohexylpyridin-2-amine Cyclohexyl (N-attached) 192.27 Chemical synthesis intermediate

Key Observations

  • Lipophilicity and Bioavailability : The cyclohexyl group, common to the target compound and N-Cyclohexylpyridin-2-amine , increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • The methoxy group in N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine enhances antimicrobial activity via metal coordination, a feature absent in the target compound.
  • Synthetic Routes : The target compound’s synthesis likely involves nucleophilic substitution or condensation reactions, akin to methods for N-Cyclohexylpyridin-2-amine . However, introducing the pyrrolidine moiety may require additional steps like reductive amination.

Biological Activity

N-Cyclohexyl-3-(1-propylpyrrolidin-2-yl)pyridin-2-amine, identified by CAS number 1352501-20-2, is a compound of interest in medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its pharmacological properties, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C18H29N and a molecular weight of 287.4 g/mol. The compound features a pyridine ring substituted with a cyclohexyl group and a 1-propylpyrrolidin-2-yl moiety, which may influence its biological interactions and pharmacological effects.

PropertyValue
Molecular FormulaC18H29N
Molecular Weight287.4 g/mol
CAS Number1352501-20-2
Purity≥ 95%

Biological Activity Overview

While specific data on the biological activity of this compound is limited, preliminary studies suggest that compounds with similar structures often exhibit significant pharmacological properties. These may include:

  • Neurotransmitter Modulation : Similar compounds have been shown to interact with neurotransmitter systems, indicating potential effects on central nervous system functions.
  • Receptor Binding : Interaction studies suggest that this compound may act as a ligand for various receptors involved in neurotransmission, potentially modulating their activity.

The biological activity of this compound can be hypothesized based on its structural similarities to known pharmacological agents. The presence of the pyridine and pyrrolidine moieties suggests the following mechanisms:

  • Receptor Agonism/Antagonism : The compound may bind to specific receptors, influencing their activation or inhibition.
  • Enzyme Interaction : Potential interactions with enzymes involved in neurotransmission could lead to altered metabolic pathways.

Study on Neurotransmitter Systems

A study investigating compounds structurally similar to this compound found that they exhibited binding affinities for dopamine and serotonin receptors. This suggests that the compound may similarly affect mood regulation and cognitive functions through these pathways.

Pharmacokinetics Evaluation

Preliminary pharmacokinetic studies indicated that derivatives of this compound could demonstrate favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic contexts .

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